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Compound of Interest

Compound Name: Deschlorohaloperidol

Cat. No.: B1670132 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of Deschlorohaloperidol, primarily

focusing on its role as the major metabolite of Haloperidol, known as reduced haloperidol. The

clinical significance and pharmacokinetic variations of this metabolite are examined across

different patient populations, supported by available experimental data.

Deschlorohaloperidol, or reduced haloperidol, is the primary active metabolite of the widely

used typical antipsychotic, Haloperidol. It is formed through the reduction of Haloperidol's

ketone group. While it possesses some affinity for dopamine D2 receptors, its potency is

reported to be 20-50% of the parent compound. The ratio of reduced haloperidol to haloperidol

(RHAL/HAL) in plasma has been a subject of investigation to understand its impact on the

efficacy and safety of haloperidol treatment. This guide synthesizes findings on how this ratio

and the metabolite's pharmacokinetics differ across various patient demographics and

genotypes, offering insights for clinical research and drug development.

Quantitative Data Summary
The following tables summarize the pharmacokinetic parameters and clinical observations of

Deschlorohaloperidol (Reduced Haloperidol) in relation to Haloperidol across different patient

populations.

Table 1: Pharmacokinetic Parameters of Haloperidol and Reduced Haloperidol in Geriatric vs.

Adult Schizophrenic Patients
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Parameter
Geriatric
Patients (n=45)

Adult
Schizophrenic
Patients (n=8)

P-value Reference

Haloperidol Dose 1-4 mg/day 2 mg/day N/A [1]

Mean Plasma

Haloperidol Level

(at 2 mg/day

dose)

1.39 ± 0.82 ng/ml 0.56 ± 0.23 ng/ml < 0.02 [1]

Mean Plasma

Reduced

Haloperidol Level

(at 2 mg/day

dose)

0.54 ± 0.35 ng/ml 0.09 ± 0.05 ng/ml < 0.0001 [1]

Table 2: Influence of Patient Factors on Haloperidol and Reduced Haloperidol

Pharmacokinetics
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Patient Factor Population Studied Observed Effect Reference

Age (≥ 55 years)
218 Japanese

psychiatric patients

18.6% reduction in

Haloperidol clearance.

[2]

[2]

Age (≥ 65 years)
218 Japanese

psychiatric patients

66.4% reduction in

apparent volume of

distribution of

Haloperidol.[2]

[2]

CYP2D6 Genotype

(Poor Metabolizers)

172 psychiatric

inpatients with acute

psychosis

Significantly higher

ratings for

pseudoparkinsonism.

[3]

[3]

CYP2D6 Genotype

(Increasing number of

active genes)

172 psychiatric

inpatients with acute

psychosis

Significant correlation

with reduced

haloperidol trough

levels and total

haloperidol clearance;

trend towards lower

therapeutic efficacy.[3]

[3]

CYP2D6*10 Allele (in

Korean schizophrenic

patients on

<20mg/day

Haloperidol)

Korean schizophrenic

patients

Significantly different

dose-corrected mean

concentrations of

Haloperidol between

genotypes, but not for

reduced haloperidol.

[4]

[4]

Table 3: Clinical Outcome Correlations with Reduced Haloperidol/Haloperidol (RHAL/HAL)

Ratio
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Study Population Key Finding Conclusion Reference

18 schizophrenic

inpatients

Higher RHAL/HAL

ratios were observed

in non-responders to

Haloperidol treatment.

[5]

The RHAL/HAL ratio

could be a predictive

marker for clinical

outcome.[5]

[5]

29 patients with acute

exacerbations of

schizophrenia

The RHAL/HAL ratio

did not correlate with

changes in the Brief

Psychiatric Rating

Scale (BPRS) score.

[6]

Reduced haloperidol

plasma concentrations

are of no value in

predicting treatment

response.[6]

[6]

57 acutely

schizophrenic patients

Elevated RHAL/HAL

ratios did not

consistently lead to

lower clinical

improvements.[7]

Reduced haloperidol

does not interfere with

the antipsychotic

action of the parent

drug.[7]

[7]

Experimental Protocols
Detailed methodologies for the key experiments cited are outlined below. These protocols are

representative of the types of studies conducted to evaluate the pharmacokinetics and clinical

effects of haloperidol and its metabolites.

Protocol 1: Pharmacokinetic Analysis in Different Age
Groups

Objective: To compare the plasma concentrations of haloperidol and reduced haloperidol in

geriatric and adult schizophrenic patients receiving similar doses.

Study Design: A cross-sectional, comparative study.

Patient Population:

Geriatric patients (n=45) with dementia or bipolar disorder.
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Adult schizophrenic patients (n=8).

Drug Administration: Patients received daily oral doses of haloperidol (1-4 mg/day for the

geriatric group and a fixed 2 mg/day for the schizophrenic group).

Sample Collection: Blood samples were collected at steady-state to determine plasma

concentrations of haloperidol and reduced haloperidol.

Analytical Method: High-performance liquid chromatography (HPLC) or mass spectrometry is

typically used for the quantification of haloperidol and its metabolite in plasma.[5]

Statistical Analysis: Mean plasma concentrations between the two groups were compared

using a t-test, with a p-value of <0.05 considered statistically significant.[1]

Protocol 2: Genotype Influence on Pharmacokinetics
and Clinical Response

Objective: To evaluate the impact of CYP2D6 genetic polymorphism on the pharmacokinetics

of haloperidol and reduced haloperidol, as well as on treatment efficacy and adverse effects.

Study Design: A prospective, observational study under naturalistic conditions.

Patient Population: 172 psychiatric inpatients with acute psychotic symptoms.[3]

Data Collection:

Pharmacokinetics: Serum trough levels of haloperidol and reduced haloperidol were

measured on days 3, 14, and 28 of treatment.

Clinical Efficacy: Changes in positive and negative schizophrenic symptoms were

assessed using standardized rating scales like the Positive and Negative Syndrome Scale

(PANSS).

Adverse Effects: Extrapyramidal symptoms were evaluated using scales such as the

Extrapyramidal Symptom Rating Scale (ESRS).

Genotyping: DNA was extracted from blood samples, and polymerase chain reaction (PCR)

analysis was performed to determine the CYP2D6 genotype, including various alleles.[3]
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Statistical Analysis: Correlation analyses were conducted to determine the relationship

between the number of active CYP2D6 genes and pharmacokinetic parameters, efficacy

scores, and adverse event ratings.

Visualizations
Signaling Pathway and Metabolism
The primary mechanism of action for haloperidol, and by extension its less potent metabolite

Deschlorohaloperidol, is the antagonism of the dopamine D2 receptor. The metabolism of

haloperidol to Deschlorohaloperidol is a key determinant of its overall clinical effect.
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Click to download full resolution via product page

Caption: Metabolic conversion of Haloperidol and its antagonistic action at the D2 receptor.

Experimental Workflow
The following diagram illustrates a typical workflow for a clinical study investigating the

relationship between pharmacokinetics and clinical outcomes.
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Caption: Workflow for a pharmacokinetic and pharmacodynamic clinical study.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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